Flucloxacillin Sodium Impurity B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

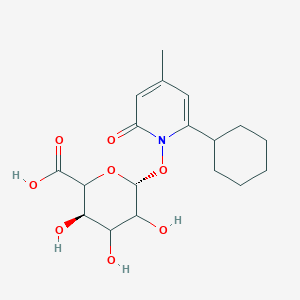

Flucloxacillin Sodium Impurity B is a chemical compound with the molecular formula C18H19ClFN3O4S and a molecular weight of 427.9 . It is also known as penilloic acids of flucloxacillin . The chemical name is (2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of Flucloxacillin Sodium Impurity B includes several functional groups, such as a 1,2-oxazole ring, a thiazolidine ring, and a carboxylic acid group . The presence of these groups contributes to the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen

Impurity Profiling in Pharmaceutical Forms

Raj et al. (2007) investigated the impurity profiling of dicloxacillin sodium, a related compound to Flucloxacillin. They identified impurities through HPLC analysis, isolated them, and characterized them using various spectroscopic methods. Their research is significant in understanding the impurities, including Flucloxacillin Sodium Impurity B, in pharmaceutical forms (Raj et al., 2007).

Stability-Indicative Assays

Fiorentino & Salgado (2012) developed a stability-indicative assay for Flucloxacillin Sodium in capsules. Their study is crucial for understanding how Flucloxacillin Sodium Impurity B behaves under various degradation conditions, such as acidic and basic hydrolysis (Fiorentino & Salgado, 2012).

Charge-Transfer Complex Studies

Refat & El-didamony (2006) examined the charge-transfer interactions of sodium flucloxacillin with various pi-electron acceptors. Their research offers insights into the electron-donating properties of Flucloxacillin Sodium Impurity B (Refat & El-didamony, 2006).

Analytical Methods for Flucloxacillin

Menezes et al. (2018) highlighted the analytical methods for determining Flucloxacillin, including high-performance liquid chromatography (HPLC). This research contributes to the methodologies for detecting and quantifying Flucloxacillin Sodium Impurity B (Menezes et al., 2018).

Metabolite Studies in Biological Systems

Everett et al. (1985) used 19F NMR spectroscopy to monitor the metabolites of Flucloxacillin in rat urine, providing an understanding of how Flucloxacillin Sodium Impurity B might behave in biological systems (Everett et al., 1985).

Immunochemical Aspects

Waddington et al. (2020) characterized the binding of Flucloxacillin to immune cells and analyzed peptides presented by human leukocyte antigen HLA-B*57:01. This study is relevant for understanding the immunological implications of Flucloxacillin Sodium Impurity B (Waddington et al., 2020).

Spectrophotometric Determination in Pharmaceuticals

Antakli et al. (2019) developed a method for determining Flucloxacillin Sodium in raw material through spectrophotometry, which is vital for quality control and ensuring the purity of pharmaceuticals containing Flucloxacillin Sodium Impurity B (Antakli et al., 2019).

Eigenschaften

CAS-Nummer |

1276016-89-7 |

|---|---|

Produktname |

Flucloxacillin Sodium Impurity B |

Molekularformel |

C18H19ClFN3O4S |

Molekulargewicht |

427.89 |

Aussehen |

White to Off-White Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

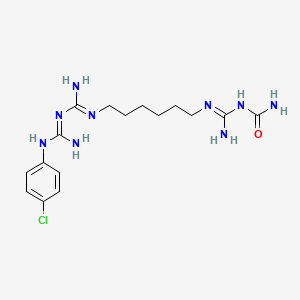

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)